molecular formula C12H16BNO5 B1418439 Ethyl 3-(4-boronobenzamido)propionate CAS No. 850568-19-3

Ethyl 3-(4-boronobenzamido)propionate

Cat. No. B1418439
M. Wt: 265.07 g/mol
InChI Key: KXZXCGXIKIEDCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of Ethyl 3-(4-boronobenzamido)propionate is C12H16BNO5 . Its molecular weight is 265.07 g/mol . The IUPAC name is [4-[(3-ethoxy-3-oxopropyl)carbamoyl]phenyl]boronic acid. The SMILES representation is B(C1=CC=C(C=C1)C(=O)NCCC(=O)OCC)(O)O.


Physical And Chemical Properties Analysis

Ethyl 3-(4-boronobenzamido)propionate is a white solid. It has a molecular weight of 265.07 g/mol . It is sparingly soluble in water but soluble in most organic solvents, such as chloroform, methanol, and ethanol. It is sensitive to air, moisture, and light, and its stability decreases under acidic conditions.

Scientific Research Applications

Stability and Preservation

  • Research on ethyl glucuronide (EtG) and ethyl sulphate (EtS) investigates the influence of preservatives like boric acid on the stability of these compounds in urine samples. This study is relevant for understanding how certain substances, possibly including Ethyl 3-(4-boronobenzamido)propionate, can be preserved over time in biological samples, which is crucial for monitoring ethanol consumption and for forensic science applications (Thierauf et al., 2008).

Atmospheric Chemistry

  • The atmospheric chemistry of ethyl propionate, a model for fatty acid ethyl esters used in biodiesel, was studied to understand its reaction with chlorine atoms and OH radicals. Insights from this research could inform environmental impact assessments of various ethyl esters, including Ethyl 3-(4-boronobenzamido)propionate, particularly regarding their atmospheric degradation processes and potential contributions to air pollution (Andersen et al., 2012).

Sol-Gel Processes and Material Science

  • A sol-gel route for developing rare-earth aluminum borate nanopowders and transparent thin films utilized a mixture of propionic acid and ethyl alcohol. This methodology could be applied to synthesizing materials with Ethyl 3-(4-boronobenzamido)propionate, potentially for use in optical systems due to the creation of dense and crack-free thin films free of organic and hydroxyl groups, indicating a promising avenue for integrated optical systems applications (Maia et al., 2007).

Synthetic Chemistry

  • Ethyl (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate synthesis from L-tyrosine showcases the potential for complex organic syntheses involving ethyl propionate derivatives, suggesting pathways that might be explored for synthesizing and modifying Ethyl 3-(4-boronobenzamido)propionate for various research and industrial applications (Du Hai-jun, 2007).

Safety And Hazards

Ethyl 3-(4-boronobenzamido)propionate is intended for research use only . It is not designed for human therapeutic applications or veterinary use. There is no hazardous surcharge associated with this product .

properties

IUPAC Name

[4-[(3-ethoxy-3-oxopropyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO5/c1-2-19-11(15)7-8-14-12(16)9-3-5-10(6-4-9)13(17)18/h3-6,17-18H,2,7-8H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZXCGXIKIEDCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCCC(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657211
Record name Ethyl N-(4-boronobenzoyl)-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid

CAS RN

850568-19-3
Record name Ethyl N-(4-boronobenzoyl)-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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